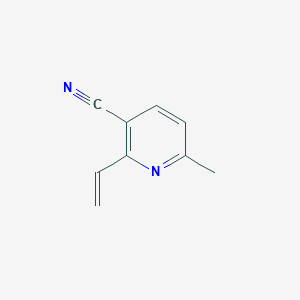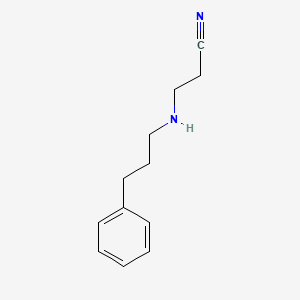
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile structure, which is further substituted with a methyl group at the 6th position and a vinyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinic acid and an alcohol solvent.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features.
Nicotinamide: Another compound with a nicotinonitrile structure but different functional groups.
Uniqueness
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 2nd position and methyl group at the 6th position differentiate it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Propriétés
Formule moléculaire |
C9H8N2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-8(6-10)5-4-7(2)11-9/h3-5H,1H2,2H3 |
Clé InChI |
DTFSPWFVQXQZLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C#N)C=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-](/img/structure/B8486431.png)





![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)



![Propanamide, N-[4-methoxy-3-(4-piperidinyl)phenyl]-2-methyl-](/img/structure/B8486503.png)


